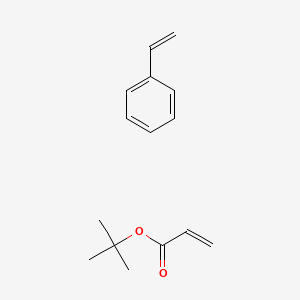

Tert-butyl prop-2-enoate; styrène

Vue d'ensemble

Description

“Tert-butyl prop-2-enoate;styrene” seems to refer to a combination of two compounds: Tert-butyl prop-2-enoate (also known as Butyl acrylate) and Styrene . Butyl acrylate is an organic compound with the formula C4H9O2CCH=CH2, a colorless liquid, and the butyl ester of acrylic acid . It is used commercially on a large scale as a precursor to poly (butyl acrylate) . Styrene is a derivative of benzene (C6H5CH=CH2) and is an important compound in the plastics industry .

Synthesis Analysis

Butyl acrylate can be produced by the acid-catalyzed esterification of acrylic acid with butanol . It polymerizes easily, therefore, commercial preparations contain polymerization inhibitors such as hydroquinone, phenothiazine, or hydroquinone ethyl ether .

Molecular Structure Analysis

The molecular structure of butyl acrylate consists of a vinyl group (two carbon atoms double-bonded to each other) directly attached to the carbonyl carbon of the ester group . This makes acrylates bifunctional in nature: the vinyl group is susceptible to polymerization, and the carbonyl group carries myriad functionality using alcohols or amines .

Chemical Reactions Analysis

Butyl acrylate is known to polymerize easily, especially in the presence of initiators . The polymerization of butyl acrylate is a strong exothermic reaction . The thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, have been studied .

Physical and Chemical Properties Analysis

Butyl acrylate is a colorless liquid with a strong, fruity odor . It has a density of 0.89 g/mL at 20°C, a melting point of -64 °C, and a boiling point of 145 °C . It is soluble in ethanol, ethyl ether, acetone, and carbon tetrachloride, but only slightly soluble in water (0.1% at 20°C) .

Applications De Recherche Scientifique

Acrylate de tert-butyle (Butylacrylate)

- Polymérisation et copolymères :

- L'acrylate de butyle sert de monomère dans la production de polymères poly(acrylate de tert-butyle). Ces polymères trouvent des applications dans les revêtements, les adhésifs et les mastics en raison de leur flexibilité et de leur résistance .

- Il participe également à la synthèse de brosses polyélectrolytes de poly(acide acrylique), qui ont des applications dans la libération contrôlée de médicaments et la modification de surface .

- L'acrylate de butyle contribue à la formulation de peintures et de revêtements à base d'eau. Ses propriétés améliorent la formation de film, l'adhérence et la durabilité .

- L'acrylate de butyle est utilisé dans les formulations cosmétiques telles que les vernis à ongles et les laques pour cheveux en raison de ses propriétés de formation de film .

- Les hydrogels à base d'acrylate de butyle présentent une superabsorption. Ces matériaux trouvent des applications dans les couches pour bébés, les pansements et l'agriculture .

Styrène

- Polystyrène (PS) :

- La mousse PS (communément appelée Styrofoam) est largement utilisée pour les contenants alimentaires et l'isolation .

- Le styrène est copolymérisé avec le butadiène pour créer du caoutchouc styrène-butadiène (SBR). Le SBR est utilisé dans les pneus, les chaussures et les bandes transporteuses .

- Le styrène peut être copolymérisé avec des monomères acryliques (par exemple, l'acrylate de butyle) pour former des copolymères styrène-acryliques. Ceux-ci trouvent des applications dans les peintures, les adhésifs et les revêtements .

- Le styrène est mélangé avec d'autres polymères (par exemple, l'acrylonitrile-butadiène-styrène, ABS) pour améliorer les propriétés mécaniques et la résistance aux chocs .

En résumé, l'acrylate de tert-butyle (butylacrylate) et le styrène jouent tous deux des rôles cruciaux dans diverses applications industrielles et scientifiques, des polymères aux matériaux biomédicaux et au-delà. Leurs propriétés uniques contribuent à un large éventail de produits et technologies innovants

Mécanisme D'action

Target of Action

Tert-butyl prop-2-enoate;styrene, also known as Tert-butyl acrylate and Styrene, is a compound that interacts with various targets. For instance, Tert-butyl acrylate has been found to interact with enzymes such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glucose metabolism, and signal transduction .

Mode of Action

The compound’s mode of action involves the interaction with its targets, leading to changes in their activity. For example, Calmodulin mediates the control of a large number of enzymes, ion channels, aquaporins, and other proteins by Ca(2+) . The interaction of Tert-butyl acrylate with these targets can potentially modulate their activities, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The affected pathways and their downstream effects are dependent on the specific targets that Tert-butyl prop-2-enoate;styrene interacts with. For instance, the interaction with Calmodulin can potentially affect calcium signaling pathways . .

Pharmacokinetics

It’s known that tert-butyl acrylate is slightly soluble in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of Tert-butyl prop-2-enoate;styrene’s action are dependent on its interaction with its targets. For instance, the interaction with Calmodulin can potentially modulate the activities of a large number of enzymes, ion channels, aquaporins, and other proteins . This can lead to changes in various cellular processes, including signal transduction, ion transport, and water transport .

Action Environment

The action, efficacy, and stability of Tert-butyl prop-2-enoate;styrene can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the body and its interaction with its targets Furthermore, its stability can be affected by factors such as temperature and pH.

Safety and Hazards

Butyl acrylate is classified as a Class 2 hazardous substance with high explosion hazard . It is of low acute toxicity with an LD50 (rat) of 3143 mg/kg . Exposure can occur through inhalation, skin and/or eye contact absorption, and ingestion . Symptoms may be dependent on exposure route, with skin and eye contact manifesting in redness, pain, and sensitivity; inhalation resulting in burning sensations, cough, shortness of breath, and sore throat; and ingestion resulting in abdominal pain, nausea, vomiting, and diarrhea .

Propriétés

IUPAC Name |

tert-butyl prop-2-enoate;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4/h2-7H,1H2;5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOXLWGZJOJOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

698393-99-6, 697765-49-4, 127972-36-5, 27812-47-1 | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698393-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127972-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27812-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)

![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)